Methyl 4-methylpentanoate
Methyl 4-methylpentanoate
Methyl 4-methylpentanoate, also known as fema 2721 or methyl isobutylacetate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl 4-methylpentanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl 4-methylpentanoate has been primarily detected in urine. Within the cell, methyl 4-methylpentanoate is primarily located in the cytoplasm. Outside of the human body, methyl 4-methylpentanoate can be found in fruits. This makes methyl 4-methylpentanoate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
2412-80-8
VCID:
VC21199278
InChI:
InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3
SMILES:
CC(C)CCC(=O)OC
Molecular Formula:
C7H14O2
Molecular Weight:
130.18 g/mol
Methyl 4-methylpentanoate
CAS No.: 2412-80-8
Cat. No.: VC21199278
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl 4-methylpentanoate, also known as fema 2721 or methyl isobutylacetate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl 4-methylpentanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl 4-methylpentanoate has been primarily detected in urine. Within the cell, methyl 4-methylpentanoate is primarily located in the cytoplasm. Outside of the human body, methyl 4-methylpentanoate can be found in fruits. This makes methyl 4-methylpentanoate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 2412-80-8 |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | methyl 4-methylpentanoate |
| Standard InChI | InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | KBCOVKHULBZKNY-UHFFFAOYSA-N |
| SMILES | CC(C)CCC(=O)OC |
| Canonical SMILES | CC(C)CCC(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator